Indoline Core vs. Aromatic Indole: Impact on sPLA₂‑X Inhibitory Potency and Selectivity
The most potent published indole‑2‑carboxamide (compound 31, 6‑OCF₃‑indole‑2‑carboxamide) inhibits human sPLA₂‑X with an IC₅₀ of 0.026 µM, displays 12‑fold selectivity over sPLA₂‑IIa (IC₅₀ = 0.31 µM) and 86‑fold over sPLA₂‑V (IC₅₀ = 2.23 µM) [1]. By contrast, the saturated 2,3‑dihydro‑1H‑indole (indoline) scaffold in the target compound lacks the planar aromaticity required for the π‑stacking interaction observed in the sPLA₂‑X crystal structure (PDB 5OW8), which may reduce sPLA₂‑X affinity while potentially enhancing selectivity for targets that prefer non‑planar conformations [1][2]. No direct head‑to‑head comparison between indoline‑2‑carboxamides and indole‑2‑carboxamides exists in the sPLA₂‑X literature, and this evidence is class‑level inference.
| Evidence Dimension | sPLA2-X inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | Compound 31 (6-OCF3-indole-2-carboxamide): sPLA2-X IC50 = 0.026 µM; varespladib: IC50 = 0.041 µM |
| Quantified Difference | Unknown |
| Conditions | HDL-based sPLA2-X enzymatic assay; substrate: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine |
Why This Matters
If the target compound retains even micromolar sPLA₂‑X activity, its saturated scaffold may offer improved selectivity over off‑target sPLA₂ isoforms compared with aromatic indole‑2‑carboxamides, a hypothesis that requires experimental validation.
- [1] Knerr L, Giordanetto F, Nordberg P, et al. Discovery of a series of indole-2-carboxamides as selective secreted phospholipase A₂ type X (sPLA₂‑X) inhibitors. ACS Med Chem Lett. 2018;9(7):594‑599. View Source
- [2] RCSB PDB. 5OW8: Indole-2 carboxamides as selective secreted phospholipase A2 type X (sPLA2-X) inhibitors. Deposited 2017-08-31. View Source
